N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
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Properties
IUPAC Name |
N-[4-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13(24)23-18(15-7-10-19(27-2)20(11-15)28-3)12-17(21-23)14-5-8-16(9-6-14)22-29(4,25)26/h5-11,18,22H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTWNAKNBAMNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A pyrazole ring, which is known for its biological activity.
- An acetyl group that may influence the compound's solubility and reactivity.
- A methanesulfonamide moiety that could enhance its pharmacological profile.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that similar pyrazole carboxamides demonstrate notable antifungal activity against various pathogens. For example, compounds with structural similarities to this compound have been evaluated for their efficacy against several fungi, with IC50 values indicating potent antifungal effects (Umesha et al., 2009) .
| Compound | Target Organism | IC50 (µg/mL) |
|---|---|---|
| 3-(2-Hydroxy-4-isopropoxyphenyl)-4-phenyl-1H-pyrazole | Cytospora sp. | 26.96 |
| 4-(4-Fluorophenyl)-3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole | C. gloeosporioides | 11.91 |
Anticancer Potential
The anticancer properties of pyrazole derivatives have also been explored. In vitro studies suggest that compounds related to this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest (Mammino & Bilonda, 2014) .
Anti-inflammatory Effects
Another significant aspect of this compound is its potential anti-inflammatory activity. The methanesulfonamide group may contribute to the inhibition of pro-inflammatory pathways. Docking studies have suggested that similar compounds interact with prostaglandin reductase (PTGR2), which plays a crucial role in inflammatory responses (MDPI, 2019) .
Case Studies and Experimental Findings
- Study on Antifungal Activity : A series of synthesized pyrazole derivatives were tested against five phytopathogenic fungi. The results demonstrated that certain derivatives exhibited broad-spectrum antifungal activity with varying degrees of potency.
- Anticancer Activity Analysis : In a controlled study, several pyrazole analogs were tested against human cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and colon cancer cells.
- Inflammatory Response Modulation : In vivo experiments showed that administration of certain pyrazole compounds led to reduced inflammation markers in animal models of arthritis.
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones to form the pyrazole ring, followed by sulfonylation and functionalization of aromatic substituents . Challenges include:
- Regioselectivity control during pyrazole ring formation.
- Optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions.
- Purification using column chromatography or recrystallization to isolate the final product.
Advanced techniques like microwave-assisted synthesis (reducing reaction time) and flow chemistry (improving scalability) are recommended for higher yields .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
Essential methods include:
Advanced: How can computational methods resolve contradictions in reported bioactivity data?
Answer:
Discrepancies in biological activity (e.g., varying IC₅₀ values across studies) may arise from differences in substituent effects or assay conditions. Methodological approaches include:
- QSAR modeling : Correlate structural features (e.g., methoxy group position) with activity trends .
- Molecular docking : Predict binding modes to targets like cyclooxygenase-2 (COX-2) or kinases .
- Free-energy perturbation (FEP) : Quantify the impact of minor structural changes on binding affinity .
Validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: What strategies optimize in vivo efficacy while minimizing toxicity?
Answer:
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and plasma half-life to identify unstable motifs .
- Prodrug design : Mask polar groups (e.g., sulfonamide) to enhance bioavailability .
- Toxicity screening : Use zebrafish models for rapid assessment of hepatotoxicity and cardiotoxicity .
- Dose optimization : Conduct allometric scaling from rodent to human equivalents based on body surface area .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without denaturing proteins .
- pH adjustment : Exploit the sulfonamide’s pKa (~10) to ionize the group in mildly acidic buffers .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .
Basic: What are the compound’s hypothesized biological targets?
Answer:
Based on structural analogs:
Advanced: How to design derivatives to overcome drug resistance?
Answer:
- Introduce steric bulk : Add substituents (e.g., methyl, chlorine) to hinder efflux pumps like P-gp .
- Hybrid molecules : Conjugate with known chemosensitizers (e.g., verapamil analogs) .
- Epigenetic modulation : Incorporate histone deacetylase (HDAC)-binding motifs to reverse resistance pathways .
Evaluate derivatives in multidrug-resistant cell lines (e.g., MCF-7/ADR) with synergy studies (Chou-Talalay method) .
Basic: What safety precautions are required during handling?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential dust formation .
- Waste disposal : Collect organic waste in halogen-approved containers (sulfonamide group) .
- Stability : Store at -20°C under argon to prevent oxidation of the dihydropyrazole ring .
Advanced: How to validate target specificity in complex biological matrices?
Answer:
- Chemical proteomics : Use photoaffinity labeling with a biotinylated probe to pull down interacting proteins .
- CRISPR-Cas9 knockout : Generate target-deficient cell lines and compare activity .
- Thermal shift assay (TSA) : Monitor protein melting temperature shifts upon compound binding .
Advanced: What statistical methods resolve data variability in dose-response studies?
Answer:
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values from triplicate assays .
- ANOVA with Tukey’s post-hoc test : Compare mean activity across derivative libraries .
- Hill slope analysis : Identify cooperative binding effects in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
